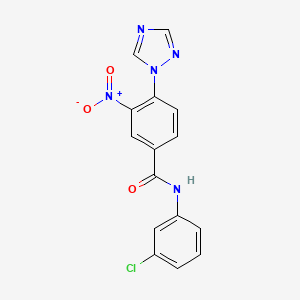

N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

CAS No.: 338397-12-9

Cat. No.: VC4166596

Molecular Formula: C15H10ClN5O3

Molecular Weight: 343.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338397-12-9 |

|---|---|

| Molecular Formula | C15H10ClN5O3 |

| Molecular Weight | 343.73 |

| IUPAC Name | N-(3-chlorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C15H10ClN5O3/c16-11-2-1-3-12(7-11)19-15(22)10-4-5-13(14(6-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) |

| Standard InChI Key | ANOHOYYOKGZTHB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C15H10ClN5O3, MW: 343.73 g/mol) features:

-

Nitro group at position 3 of the benzene ring.

-

1,2,4-Triazole at position 4, linked via a nitrogen atom.

-

3-Chlorophenyl carboxamide at position 1, providing hydrophobic interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.52 ± 0.1 g/cm³ (predicted) | |

| pKa | 11.31 ± 0.70 (predicted) | |

| Molecular Weight | 343.73 g/mol | |

| Solubility | Low (hydrophobic core) |

The nitro and triazole groups enhance electron-deficient characteristics, influencing binding to fungal cytochrome P450 enzymes .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions:

-

Triazole Ring Formation: Cyclization of nitriles or hydrazines under basic conditions .

-

Nitro Functionalization: Nitration of the benzene ring using HNO3/H2SO4 .

-

Carboxamide Coupling: Amidation of the benzene core with 3-chloroaniline via EDCI/HOBt activation .

Key Reaction Steps:

-

Step 1: 1-Amino-3-nitro-1H-1,2,4-triazole is reacted with 4-nitrobenzoyl chloride to form the intermediate.

-

Step 2: Coupling with 3-chlorophenylamine yields the final product .

Characterization Techniques

-

NMR Spectroscopy: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 343.73 [M+H]+ .

-

X-ray Diffraction: Resolves crystal packing and hydrogen-bonding interactions (e.g., triazole N–H···O nitro) .

Biological Activity and Mechanism

Antifungal Activity

The compound inhibits Candida albicans CYP51 (CaCYP51), a key enzyme in ergosterol biosynthesis.

Table 2: Pharmacological Data

| Parameter | Value (vs. Fluconazole) | Source |

|---|---|---|

| IC50 (CaCYP51) | 0.31 μM (vs. 0.28 μM) | |

| MIC (C. albicans) | 0.125 μg/mL (vs. 0.25 μg/mL) | |

| Binding Affinity (Kd) | 31 ± 8 nM (vs. 46 ± 8 nM) |

-

Mechanism: Coordination of the triazole nitrogen to CYP51’s haem iron disrupts ergosterol synthesis .

-

Resistance Mitigation: Retains activity against Y132H/K143R mutant strains due to extended hydrophobic interactions .

Pharmacological Applications

Antifungal Formulations

-

Topical Creams: Low systemic absorption minimizes toxicity.

-

Combination Therapy: Synergizes with polyenes (e.g., amphotericin B) to overcome resistance .

Agricultural Uses

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume